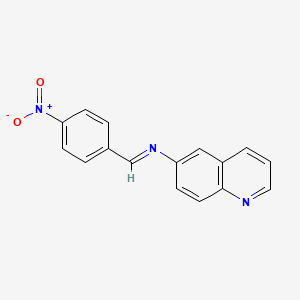

N-(4-Nitrobenzylidene)quinolin-6-amine

Description

N-(4-Nitrobenzylidene)quinolin-6-amine is a Schiff base characterized by a quinoline backbone conjugated with a 4-nitrobenzylidene moiety. Schiff bases of this type are synthesized via condensation reactions between primary amines and carbonyl compounds. The nitro group at the para position of the benzylidene moiety enhances electron-withdrawing effects, which can influence optical, electronic, and biological properties.

Properties

CAS No. |

84922-40-7 |

|---|---|

Molecular Formula |

C16H11N3O2 |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-N-quinolin-6-ylmethanimine |

InChI |

InChI=1S/C16H11N3O2/c20-19(21)15-6-3-12(4-7-15)11-18-14-5-8-16-13(10-14)2-1-9-17-16/h1-11H |

InChI Key |

MRTGVHMDBZMJNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzylidene)quinolin-6-amine typically involves the condensation of 4-nitrobenzaldehyde with quinolin-6-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Reduction: Formation of N-(4-aminobenzylidene)quinolin-6-amine.

Oxidation: Formation of quinoline N-oxides.

Substitution: Formation of N-alkyl or N-acyl quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(4-Nitrobenzylidene)quinolin-6-amine has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, derivatives of quinoline have been reported to inhibit the growth of various pathogenic bacteria and fungi. The presence of the nitro group enhances its reactivity, potentially increasing its effectiveness against microbial targets .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines while sparing normal cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death .

Antitumor Activity Study

A study conducted on the cytotoxic effects of this compound revealed significant activity against various cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death in tumor cells .

Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating its potential as a therapeutic agent against infections .

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: Quinoline-based Schiff bases (e.g., the target compound) may exhibit greater synthetic versatility compared to naphthalene derivatives due to the reactivity of the quinoline nitrogen .

Optical and Electronic Properties

Table 2: Optical and Electronic Properties of Selected Compounds

Key Findings :

- NLO Potential: The nitrobenzylidene group in (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline exhibits a β value of 1.2 × 10⁻²⁷ esu, suggesting significant microscopic second-order NLO activity. The quinoline analogue is expected to show enhanced β due to the extended π-conjugation .

- Optical Transparency: Both nitrobenzylidene derivatives and quinoline-based compounds demonstrate absorption maxima below 450 nm, making them suitable for applications requiring transparency in visible and near-infrared regions .

Key Insights :

- Antimicrobial Action : The nitro group in Schiff bases enhances microbial inhibition, as seen in N-(4-nitrobenzylidene)naphthalen-1-amine, likely due to increased electrophilicity disrupting microbial enzymes .

Biological Activity

N-(4-Nitrobenzylidene)quinolin-6-amine is a compound belonging to the class of Schiff bases, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and immunomodulatory effects, supported by data tables and relevant case studies.

1. Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound influences pathways involving reactive oxygen species (ROS) and p53 protein activation, which are critical in cancer cell apoptosis .

1.2 In Vitro Studies

A study reported that derivatives of quinoline compounds exhibited potent antiproliferative effects against breast cancer cell lines, including MCF-7 and SKBR3. Specifically, this compound showed an IC50 value of approximately 8.50 μM against MCF-7 cells .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against bacterial and fungal strains.

2.1 Antibacterial Effects

Research indicates that quinoline derivatives exhibit significant antibacterial activity. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

2.2 Antifungal Effects

In addition to antibacterial properties, the compound has demonstrated antifungal activity, making it a candidate for further development in treating fungal infections .

3. Immunomodulatory Effects

The immunomodulatory potential of this compound has also been explored. The compound appears to affect cytokine production and lymphocyte proliferation, indicating a possible role in modulating immune responses.

3.1 Cytokine Modulation

Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, which may help in managing autoimmune conditions or inflammatory diseases .

4. Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

- Antitumor Action : A review highlighted that compounds with similar structures induced apoptosis in cancer cell lines by modulating intracellular signaling pathways related to ROS generation and p53 activation .

- Antimicrobial Studies : A comparative analysis showed that quinoline-based compounds exhibited varying degrees of antimicrobial activity, with some derivatives being significantly more effective than traditional antibiotics against resistant strains .

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis in cancer cells and modulate immune responses positions it as a candidate for further pharmacological exploration.

Q & A

Q. What are the optimized synthetic routes for N-(4-Nitrobenzylidene)quinolin-6-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a Schiff base condensation between quinolin-6-amine and 4-nitrobenzaldehyde. Key steps include:

- Catalysis : Use iodine (5 mol%) in tetrahydrofuran (THF) under reflux to enhance reaction efficiency .

- Purification : Employ flash chromatography (e.g., n-hexane/ethyl acetate gradient) followed by recrystallization from solvents like carbon tetrachloride to achieve >95% purity .

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of amine to aldehyde) and reaction time (12–24 hours) to minimize by-products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, [D6]DMSO) to confirm imine bond formation (δ ~8.3–8.5 ppm for CH=N) and aromatic proton environments .

- X-ray Crystallography : Solve the structure using SHELXT for space-group determination and OLEX2 for refinement. Phase annealing (SHELX-90) improves accuracy for high-resolution data .

- Mass Spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., [M+H]⁺) with <0.5 ppm error .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Theoretical Calculations :

- Perform ab initio quantum-mechanical calculations (e.g., Møller-Plesset perturbation theory) to compute hyperpolarizability (β) and dipole moment (µ) .

- Use configuration interaction (CI) methods to model UV/Vis absorption spectra and correlate with experimental data .

- Key Findings :

- The compound exhibits β values >50 × 10⁻³⁰ esu, indicating potential NLO applications.

- Optical transparency in visible/NIR regions (λmax < 450 nm) supports photonic device integration .

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Phase Annealing : Apply SHELXL’s simulated annealing to handle twinning or disordered regions, especially for high-symmetry space groups .

- Validation Tools : Use R-factor convergence (<5%) and CheckCIF to flag steric clashes or unrealistic bond lengths .

- Case Study : For ambiguous electron density near the nitro group, iterative refinement with restraints on bond distances (C-NO₂) improves model accuracy .

Q. What strategies address low yields in multi-component reactions involving quinolin-6-amine derivatives?

Methodological Answer:

- Catalyst Screening : Replace traditional acids with iodine (5 mol%) to reduce side reactions and improve yields from 27% to 85% .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) over ethanol to enhance reactant solubility and imine formation kinetics .

- By-Product Analysis : Employ LC-MS to identify intermediates (e.g., hydrolyzed aldehydes) and adjust reaction pH (6–7) to suppress degradation .

Q. How does this compound compare structurally and functionally to similar quinoline derivatives?

Methodological Answer:

- Structural Comparisons :

- The 4-nitrobenzylidene group enhances π-conjugation, increasing polarizability compared to methyl or methoxy analogs .

- Quinoline core modifications (e.g., 6-amine vs. 6-cyano) alter electronic properties, as shown by DFT HOMO-LUMO gaps .

- Functional Insights :

- Unlike 4-aminoquinoline-6-carbonitrile (antimalarial lead), this compound lacks basic side chains, reducing DNA intercalation potential but improving photostability .

Q. What experimental design considerations are critical for studying its biochemical interactions?

Methodological Answer:

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., kinases) .

- Cell-Based Studies :

- Optimize solubility with DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .

- Validate target engagement via Western blotting (e.g., phosphorylation inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.